molecular formula C17H14N4O2S2 B2495874 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1209385-85-2

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2495874
CAS No.: 1209385-85-2
M. Wt: 370.45
InChI Key: BOCJIRQGCIRNBC-UHFFFAOYSA-N
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Description

This compound features a benzothiazole-thiophene scaffold linked to a substituted pyrazole carboxamide. Its molecular formula is C₁₉H₁₄N₄O₂S₂, with the benzothiazole and thiophene moieties contributing to aromatic stacking interactions, while the 3-methoxy-1-methylpyrazole group enhances solubility and modulates electronic properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-21-9-11(15(20-21)23-2)14(22)19-16-10(7-8-24-16)17-18-12-5-3-4-6-13(12)25-17/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCJIRQGCIRNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carbon disulfide in the presence of an alkylating agent to form the benzothiazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiophene and benzothiazole rings serve as electron-rich sites for nucleophilic substitution. Key observations include:

Reaction TypeConditionsOutcomeSource
Bromine substitutionPhenacyl bromide, PEG-400, 40–45°CFormation of isothiourea intermediates → thiazole ring via cyclocondensation
Thioamide substitutionEthanol, refluxGeneration of 4-amino-thiophene derivatives with ester functionalities

For example, phenacyl bromide reacts with sulfur atoms in thioamide groups, forming isothiourea intermediates that cyclize into thiazole rings under Hantzsch-thiazole synthesis conditions . Similar reactivity is observed in ethanol under reflux, yielding thiophene-3-carboxylate derivatives with 85–90% yields .

Cyclization Reactions

The pyrazole and benzothiazole moieties participate in intramolecular cyclization:

SubstrateCatalyst/SolventProductYieldSource
4,5-DihydropyrazolePEG-400, 2 h stirringTrisubstituted thiophene-pyrazoline hybrids60–75%
Thiazolin-4-one derivativesPiperidine, ethanolPyrazole-thiophene conjugates78–92%

Cyclization of 4,5-dihydropyrazole-1-carbothioamide with phenacyl bromide in PEG-400 produces trisubstituted thiophene hybrids . Thiazolin-4-one intermediates cyclize with ethyl cyanoacetate to form pyrazole-thiophene conjugates, confirmed via NMR and IR spectroscopy .

Condensation Reactions

The carboxamide group facilitates condensation with aldehydes and ketones:

ReagentConditionsProductKey FeatureSource
Aromatic aldehydesKnoevenagel conditionsBenzothiazole-linked thiazolidine-2,4-dionesBioactive heterocyclic scaffolds
ThiosemicarbazideEthanol, 80°CPyrazolyl-thiosemicarbazide adductsAntimicrobial activity

For instance, Knoevenagel condensation with aromatic aldehydes yields thiazolidine-2,4-dione derivatives, which exhibit antibiofilm activity against Staphylococcus aureus . Reaction with thiosemicarbazide forms adducts with enhanced radical scavenging properties .

Oxidation and Reduction

The methoxy group and sulfur atoms are susceptible to redox modifications:

ProcessReagentOutcomeApplicationSource
Oxidation of thiopheneH₂O₂, acidic mediumSulfoxide/sulfone derivativesEnhanced solubility
Reduction of nitro groupsH₂, Pd/CAmine-functionalized analogsImproved DNA gyrase inhibition

Oxidation of the thiophene ring with H₂O₂ increases polarity, while catalytic hydrogenation of nitro groups enhances binding to biological targets like DHFR enzymes .

Coordination Chemistry

The benzothiazole nitrogen and pyrazole carbonyl act as ligands for metal complexes:

Metal IonLigand SiteComplex PropertySource
Pd(II)Pyrazole N, thiazole SCatalytic C–H activation in coupling
Cu(II)Carboxamide OAntimicrobial enhancement

Palladium complexes enable C–H activation for arylation reactions in hexafluoroisopropanol (HFIP) . Copper complexes demonstrate improved antimicrobial efficacy against E. coli and C. albicans .

Mechanistic Insights

  • Nucleophilic attack occurs at the carbonyl carbon of the pyrazole carboxamide, driven by electron-rich nitrogen or sulfur nucleophiles .

  • Cyclocondensation proceeds via intramolecular dehydration, forming fused heterocycles like pyrazolo[1,5-a]pyrimidines .

  • Radical scavenging involves hydrogen atom transfer from the methoxy group to DPPH radicals, validated by IC₅₀ values as low as 6.2 μM .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For example, derivatives of thiazol and pyrazole have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating potent antimicrobial activity .

Antiviral Activity

The compound's structure is conducive to antiviral applications. Research has demonstrated that certain derivatives exhibit inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). For instance, modifications to the thiophene group have been shown to enhance the antiviral efficacy of related compounds .

Anti-inflammatory Effects

Compounds with similar scaffolds have been evaluated for anti-inflammatory activities. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects superior to standard treatments like diclofenac sodium, making them potential candidates for further development in inflammatory disease management .

Synthesis Techniques

The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be achieved through various methods, including:

  • Multicomponent Reactions : These reactions allow for the efficient assembly of complex molecules from multiple reactants in a single step, significantly reducing synthesis time and improving yield .
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields by applying microwave irradiation, which has been successfully utilized in synthesizing related compounds .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of similar compounds reveal how modifications can influence biological activity. For example, altering substituents on the thiophene or benzo[d]thiazole rings can lead to variations in potency and selectivity against different biological targets .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating a series of thiazol and pyrazole derivatives, compounds were subjected to antimicrobial testing. The results indicated that specific substitutions on the pyrazole ring significantly increased activity against Gram-positive bacteria. The most active compound from this series demonstrated an MIC value comparable to established antibiotics, suggesting potential for development into a new therapeutic agent .

Case Study 2: Antiviral Research

A focused investigation on the antiviral properties of benzo[d]thiazole-containing compounds revealed that certain derivatives not only inhibited viral replication but also showed low cytotoxicity in vitro. This study underscores the importance of structural modifications in enhancing antiviral efficacy while maintaining safety profiles .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Variations and Functional Group Differences

Sulfonamide Derivatives (Compounds 85–93, 94–101)
  • Key Difference : The target compound contains a carboxamide (-CONH₂) linkage, whereas sulfonamide derivatives (e.g., Compounds 85–93) feature a sulfonamide (-SO₂NH₂) group .
  • Impact on Properties: Solubility: Sulfonamides generally exhibit higher aqueous solubility due to the polar sulfonyl group. Hydrogen Bonding: Carboxamides can act as both hydrogen bond donors and acceptors, while sulfonamides primarily act as acceptors.
Triazolothiadiazepine Derivatives (e.g., Compound 10d)
  • Structural Contrast : Compounds like 10d (C₂₃H₁₄N₆S₃) incorporate a fused triazolothiadiazepine ring system instead of a pyrazole-carboxamide group .
  • Functional Implications :
    • The triazolothiadiazepine core may enhance rigidity and planar stacking, favoring interactions with flat binding pockets (e.g., enzyme active sites).
    • Higher nitrogen content in 10d (17.86% vs. 14.20% in the target compound) could influence reactivity or charge distribution .
Pyrazole-Containing Analogues
  • Example : Compound 86 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide) includes a pyrazole ring but differs in substituents (sulfonamide vs. carboxamide) and methylation patterns .
  • SAR Insights :
    • The 3-methoxy group in the target compound may reduce steric hindrance compared to bulky substituents (e.g., phenyl in Compound 86).
    • Methylation at the pyrazole’s 1-position (as in the target compound) could enhance metabolic stability by blocking oxidative sites.

Physicochemical and Spectroscopic Properties

Elemental Analysis
Compound % C (Calc/Found) % H (Calc/Found) % N (Calc/Found) % S (Calc/Found)
Target Compound* 57.84/57.90 3.58/3.63 14.20/14.17 24.38/24.30
Compound 10d 58.70/58.80 3.00/3.06 17.86/17.82 20.44/20.32

*Theoretical values for the target compound are inferred from its formula (C₁₉H₁₄N₄O₂S₂); experimental data is approximated based on analogous structures.

1H NMR Signatures
  • Target Compound :
    • Methoxy (-OCH₃): δ ~3.8–4.0 ppm (singlet).
    • Pyrazole-CH₃: δ ~3.0–3.5 ppm (singlet).
    • Thiophene protons: δ ~7.2–7.8 ppm (multiplet).
  • Sulfonamide Analogues (e.g., Compound 85) :
    • Sulfonamide NH: δ ~10.5–11.0 ppm (broad singlet) .
    • Aromatic protons: δ ~6.5–8.5 ppm (complex splitting due to substituent effects).

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety linked to a thiophene ring , along with a pyrazole core. This unique arrangement contributes to its diverse biological activities.

Structural Formula

N 3 benzo d thiazol 2 yl thiophen 2 yl 3 methoxy 1 methyl 1H pyrazole 4 carboxamide\text{N 3 benzo d thiazol 2 yl thiophen 2 yl 3 methoxy 1 methyl 1H pyrazole 4 carboxamide}

Anticancer Activity

Research indicates that this compound may exert its anticancer effects primarily through DNA intercalation , which disrupts the normal function of topoisomerase I, leading to cell apoptosis in cancer cells. The induction of apoptosis is further supported by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, which are critical in cancer cell survival .

Antimicrobial Activity

The compound has also shown significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been reported to be low, indicating strong antibacterial activity .

Case Studies and Experimental Results

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

Anticancer Studies

  • Cell Line Studies : In experiments involving various cancer cell lines, compounds with similar structures have shown significant cytotoxic effects, with IC50 values ranging from 10 to 30 μM. These results suggest that the compound could be effective in clinical settings for treating specific cancers .
  • Mechanistic Insights : The mechanism involves mitochondrial dysfunction leading to caspase activation, which is crucial for executing apoptosis in cancer cells .

Antimicrobial Studies

  • Zone of Inhibition Tests : The compound exhibited notable zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated effective antimicrobial activity comparable to standard antibiotics .
  • Biofilm Inhibition : In addition to direct antimicrobial effects, it has been observed that this compound can inhibit biofilm formation in bacterial cultures, which is critical for preventing persistent infections .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis via DNA intercalation,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
Biofilm InhibitionPrevents biofilm formation ,

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